molecular formula C12H16F2N6O4S B10920819 1-(difluoromethyl)-5-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-5-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10920819
M. Wt: 378.36 g/mol
InChI Key: YIJVOQFMARLOKE-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring substituted with various functional groups. The presence of difluoromethyl and nitro groups, along with the sulfonamide moiety, imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts and aryl halides.

Major Products

The major products formed from these reactions include amine derivatives, substituted pyrazoles, and various coupled products depending on the reagents used.

Scientific Research Applications

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both difluoromethyl and nitro groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H16F2N6O4S

Molecular Weight

378.36 g/mol

IUPAC Name

1-(difluoromethyl)-5-methyl-N-[3-(5-methyl-3-nitropyrazol-1-yl)propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C12H16F2N6O4S/c1-8-6-11(20(21)22)17-18(8)5-3-4-16-25(23,24)10-7-15-19(9(10)2)12(13)14/h6-7,12,16H,3-5H2,1-2H3

InChI Key

YIJVOQFMARLOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNS(=O)(=O)C2=C(N(N=C2)C(F)F)C)[N+](=O)[O-]

Origin of Product

United States

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